![molecular formula C15H17NO6 B7840326 1-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B7840326.png)
1-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-1H-indole-3-carbaldehyde is a complex organic compound with significant scientific and industrial value. The molecule features a tetrahydro-2H-pyran ring attached to an indole structure, contributing to its chemical and biological properties. This compound is of interest in various fields including organic synthesis, pharmacology, and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions: : Several synthetic routes can be employed to prepare 1-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-1H-indole-3-carbaldehyde. A common approach involves the condensation of an indole derivative with a suitable pyranose derivative under acidic or basic conditions. Reaction conditions typically include controlled temperatures, pH adjustments, and the use of specific solvents to achieve optimal yields.
Industrial Production Methods: : In industrial settings, the large-scale production of this compound requires robust methods to ensure high purity and efficiency. Techniques such as continuous-flow synthesis, which allows for the consistent and controlled reaction of intermediates, and the use of catalytic systems, can be employed to streamline the synthesis. Additionally, purification processes like crystallization and chromatography are critical for obtaining high-purity products.
化学反应分析
Types of Reactions: : 1-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: : The aldehyde group can be oxidized to a carboxylic acid under mild oxidizing conditions.
Reduction: : The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions like alkyl halides. Reaction conditions vary, but they often include temperature control and the use of solvents like ethanol or dichloromethane.
Major Products: : The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives, which can be further utilized in synthetic applications.
科学研究应用
1-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-1H-indole-3-carbaldehyde is used in a variety of scientific research applications:
Chemistry: : As a key intermediate in organic synthesis, it is employed in the development of new pharmaceuticals and fine chemicals.
Biology: : Its biological properties are explored for potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Medicine: : It serves as a precursor for the synthesis of bioactive compounds with potential medicinal benefits.
Industry: : In the industrial sector, it is used in the production of specialized chemicals and as a starting material for advanced synthetic routes.
作用机制
The mechanism by which 1-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-1H-indole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. Its indole ring is known to interact with various receptors and enzymes, potentially modulating their activity. The compound's aldehyde group allows for covalent bonding with nucleophilic sites on biomolecules, influencing their structure and function. These interactions can lead to changes in cellular processes and biological outcomes.
相似化合物的比较
Comparing 1-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-1H-indole-3-carbaldehyde with similar compounds highlights its uniqueness:
Structural Comparison: : Other compounds with similar structures include derivatives of indole and pyranose rings. the specific configuration and functional groups in this compound give it distinct reactivity and properties.
Functional Comparison: : Similar compounds, such as indole-3-carbinol and indole-3-acetaldehyde, also exhibit significant biological activities, but the presence of the tetrahydro-2H-pyran ring in this compound adds to its versatility and application range.
List of Similar Compounds
Indole-3-carbinol
Indole-3-acetaldehyde
Indole-3-acetic acid
Indole-3-propionic acid
Conclusion
This compound is a versatile compound with significant scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in synthetic chemistry, a subject of interest in biological research, and a potential candidate for therapeutic development. The continued exploration of its properties and applications promises to yield further insights and innovations across various fields.
属性
IUPAC Name |
1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c17-6-8-5-16(10-4-2-1-3-9(8)10)15-14(21)13(20)12(19)11(7-18)22-15/h1-6,11-15,18-21H,7H2/t11?,12-,13?,14?,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFHBZYDHHWPRW-POTWKZLCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3C(C(C(C(O3)CO)O)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2[C@H]3C(C([C@@H](C(O3)CO)O)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9H-fluoren-9-ylmethyl N-[3-(2-methoxyethylamino)-3-oxopropyl]carbamate;2-[4-(hydroxymethyl)-3-methoxyphenoxy]-N-(2-methoxyethyl)acetamide;2-[4-(hydroxymethyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7840255.png)
![9H-fluoren-9-ylmethyl N-[3-(2-methoxyethylamino)-3-oxopropyl]carbamate;[4-[2-(2-methoxyethylamino)-2-oxoethoxy]phenyl]methyl 2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetate;[2-methoxy-4-[2-(2-methoxyethylamino)-2-oxoethoxy]phenyl]methyl 2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetate](/img/structure/B7840268.png)
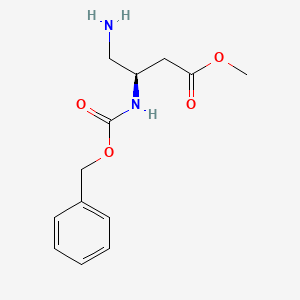
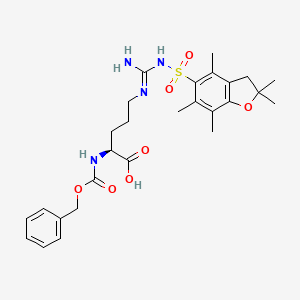
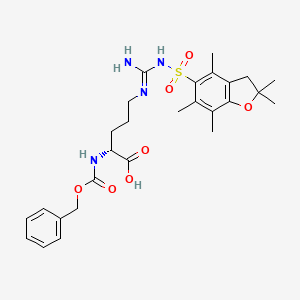

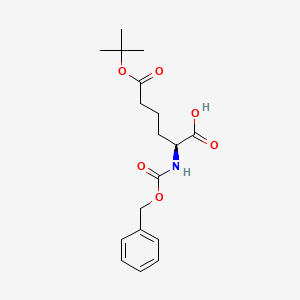
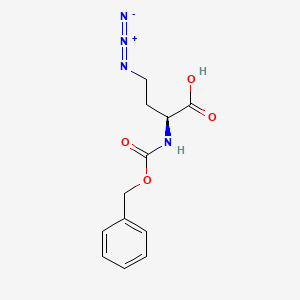
![methyl (2Z)-2-[amino(benzamido)methylidene]-4-chloro-3-oxobutanoate](/img/structure/B7840316.png)
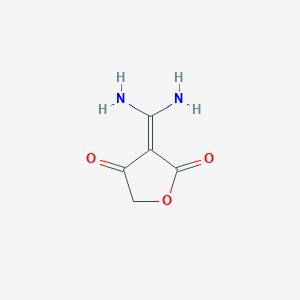
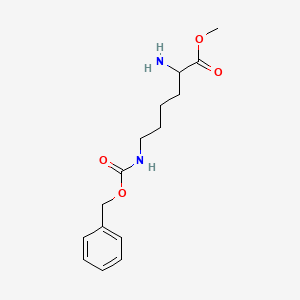
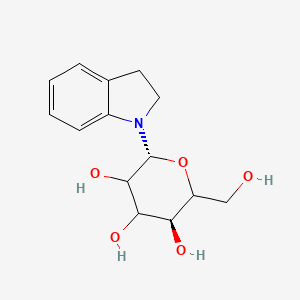
![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B7840341.png)
![(2S)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B7840360.png)
